molecular formula C7H11NO6 B14734672 2-(Ethoxycarbonylamino)butanedioic acid CAS No. 88405-87-2

2-(Ethoxycarbonylamino)butanedioic acid

Cat. No.: B14734672
CAS No.: 88405-87-2
M. Wt: 205.17 g/mol
InChI Key: FJENCEURQYNZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxycarbonylamino)butanedioic acid is a chemical compound with the molecular formula C7H11NO6 It is a derivative of butanedioic acid, featuring an ethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)butanedioic acid typically involves the esterification of butanedioic acid derivatives. One common method is the Fischer esterification, where butanedioic acid reacts with ethanol in the presence of an acid catalyst to form the ethyl ester. This ester is then subjected to aminolysis with an appropriate amine to introduce the ethoxycarbonylamino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and subsequent aminolysis processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonylamino)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Ethoxycarbonylamino)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonylamino)butanedioic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations .

Comparison with Similar Compounds

Uniqueness: 2-(Ethoxycarbonylamino)butanedioic acid is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and transformations that are not possible with simpler dicarboxylic acids .

Properties

CAS No.

88405-87-2

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

2-(ethoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C7H11NO6/c1-2-14-7(13)8-4(6(11)12)3-5(9)10/h4H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)

InChI Key

FJENCEURQYNZHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.